![molecular formula C16H11NOS B14250889 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde CAS No. 214785-98-5](/img/structure/B14250889.png)
4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused to a benzene ring, with an ethenyl group and an aldehyde group attached. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. One common method is the reaction of 2-aminobenzenethiol with 4-formylbenzaldehyde in the presence of a base such as sodium hydroxide in ethanol as a solvent. The reaction is carried out at elevated temperatures, typically around 50°C, for several hours to yield the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzoic acid.
Reduction: 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzyl alcohol.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, which lacks the ethenyl and aldehyde groups.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
4-Formylbenzaldehyde: An aromatic aldehyde used in the synthesis of 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde.
Uniqueness
This compound is unique due to its specific structure, which combines the benzothiazole ring with an ethenyl and aldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
214785-98-5 |
|---|---|
Formule moléculaire |
C16H11NOS |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
4-[2-(1,3-benzothiazol-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C16H11NOS/c18-11-13-7-5-12(6-8-13)9-10-16-17-14-3-1-2-4-15(14)19-16/h1-11H |
Clé InChI |
YCRMAXKCMOCJBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


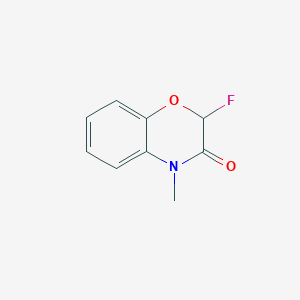
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
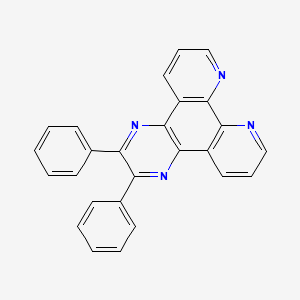
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)

![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
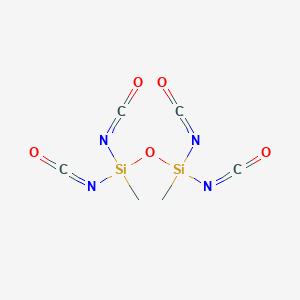
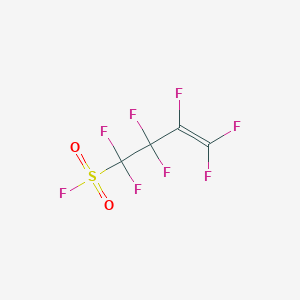
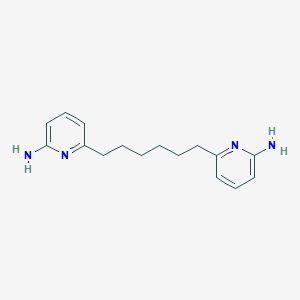
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
